N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(14-8-11-4-1-2-5-13(11)22-14)20-9-12(10-20)18-15-6-3-7-17-19-15/h1-8,12H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXLGULIGDUBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed via cyclization of appropriate amine precursors with halogenated compounds under basic conditions.
Coupling Reactions: The benzofuran and azetidine intermediates are coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Pyridazine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon, resulting in the formation of saturated azetidine derivatives.
Substitution: The pyridazine group can participate in nucleophilic substitution reactions, where halogenated pyridazines react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenated pyridazines, amines, thiols, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzofuran moiety can intercalate with DNA, while the azetidine and pyridazine groups can form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Azetidine vs.
- Benzofuran vs. Fluorophenyl : The benzofuran group offers π-π stacking and hydrogen-bonding capabilities (carbonyl oxygen) distinct from the electronegative fluorine atoms in BPN-15606, which may alter selectivity in enzyme inhibition .
- Synthetic Efficiency : Low yields in (17.9%) highlight challenges in heterocyclic coupling; the target compound’s synthesis may face similar hurdles unless optimized .
Physicochemical and Supramolecular Properties
- Hydrogen Bonding: The pyridazin-3-amine group can act as a hydrogen-bond donor, while the benzofuran carbonyl serves as an acceptor. This contrasts with N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (), where the aniline NH and pyrazole N participate in intermolecular bonds, forming layered crystals . Such differences may influence solubility and crystallinity.
- Crystal Packing : Azetidine’s small ring strain and benzofuran’s planar structure could lead to denser packing compared to bulkier analogs like BPN-15606, as suggested by hydrogen-bonding patterns in .
Biological Activity
N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzofuran moiety linked to an azetidine ring and a pyridazine amine. Its molecular formula is , with a molecular weight of approximately 240.26 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other benzofuran derivatives that have shown inhibitory effects on proteases and kinases .
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways involved in various physiological processes .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Some benzofuran derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : These compounds often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity
In a study investigating the antitumor potential of benzofuran derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of related compounds. The findings revealed that the compound inhibited NF-kB activation, leading to decreased expression of inflammatory cytokines in vitro.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Q. 1.1. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclization of azetidine rings and coupling with benzofuran-carbonyl groups. Key steps include:
- Cyclization : Use of dihydrocoumarin derivatives as precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine ring .
- Coupling : Amide bond formation between azetidine and benzofuran-carbonyl moieties requires catalysts like HATU or EDCI, with yields sensitive to solvent polarity (e.g., DCM vs. THF) .
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally labile intermediates. Microwave-assisted synthesis can reduce reaction times by 50% .
Q. 1.2. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- NMR Spectroscopy : and NMR resolve proton environments (e.g., pyridazine C-H at δ 8.2–8.5 ppm) and confirm azetidine ring formation .
- HRMS : Validates the molecular formula (e.g., C₁₈H₁₅N₄O₂) with <2 ppm mass accuracy .
- X-ray Crystallography : Resolves spatial arrangement of the benzofuran and pyridazine rings, critical for understanding steric effects .
Q. 1.3. What preliminary biological screening methods are used to assess its pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Kinase or protease activity measured via fluorescence-based assays (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) to identify therapeutic windows .
- ADME profiling : Solubility (logP via HPLC) and metabolic stability (microsomal incubation) guide lead optimization .
Advanced Research Questions
Q. 2.1. How can computational modeling predict reaction pathways and optimize synthetic protocols?
- Reaction Path Search : Quantum chemical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, modeling the cyclization step reveals energy barriers sensitive to solvent polarity .
- Machine Learning : Training models on existing reaction databases (e.g., Reaxys) predicts optimal catalysts (e.g., Pd/C vs. CuI) for cross-coupling steps .
Q. 2.2. How should researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies (e.g., 2.5 µM vs. 12 µM in kinase assays) by standardizing assay conditions (e.g., ATP concentration, incubation time) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. 2.3. What strategies improve bioavailability in in vivo models, given its structural complexity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridazine amine, enhancing solubility. In vivo studies in rodents show 3-fold higher plasma levels with prodrugs .
- Nanocarriers : Encapsulation in liposomes (size: 100–150 nm) improves blood-brain barrier penetration in neurological disorder models .
Q. 2.4. How do structural modifications to the azetidine or benzofuran rings affect target selectivity?
- SAR Studies :
- Azetidine substitution : Replacing the 3-position methyl group with cyclopropyl increases binding affinity (Kd from 120 nM to 45 nM) for serotonin receptors .
- Benzofuran halogenation : Adding Cl or F at the 5-position reduces off-target activity (e.g., 10-fold lower hERG inhibition) .
- Crystallography : Co-crystal structures with target proteins (e.g., PDB 9D4) guide rational design .
Methodological Considerations
Q. 3.1. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
